Supramolecular Architecture and Crystal Structure Analysis of [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic Acid Derivatives
Supramolecular Architecture and Crystal Structure Analysis of [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic Acid Derivatives
Executive Summary
[3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid derivatives represent a highly versatile class of functionalized N-heterocycles. Featuring a flexible piperidine core, an N-1 acetic acid moiety, and a C-3 acetylaminomethyl group, these compounds are pivotal intermediates in the development of peptidomimetics, conformationally restricted GABA analogs, and targeted enzyme inhibitors.
From a crystallographic perspective, this molecule is a fascinating subject for solid-state analysis. The presence of both a tertiary amine and a carboxylic acid introduces the possibility of zwitterionic proton transfer, while the acetylamino group acts as a competing hydrogen-bond donor and acceptor. This whitepaper provides a comprehensive, field-proven guide to the structural chemistry, supramolecular assembly, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of these derivatives.
Conformational Landscape & Structural Chemistry
Piperidine Ring Dynamics
To minimize steric strain, the central six-membered piperidine ring predominantly adopts a chair conformation. The bulky 3-(acetylaminomethyl) group heavily favors an equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C-1 and C-5. The N-1 acetic acid substituent typically adopts an equatorial orientation, though crystal packing forces can occasionally stabilize the axial conformer.
The Zwitterionic vs. Neutral State (A Self-Validating Metric)
A critical juncture in the solid-state analysis of these derivatives is determining their protonation state. The molecule can exist as a neutral species or undergo intramolecular/intermolecular proton transfer from the carboxylic acid to the basic piperidine nitrogen, forming a zwitterion.
Self-Validating Protocol: To definitively assign the protonation state without relying solely on the often-ambiguous electron density of hydrogen atoms, one must analyze the C–O bond lengths of the carboxyl group.
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Neutral State: If the C=O and C–OH bonds are distinctly different (typically ~1.21 Å and ~1.31 Å, respectively), with a difference ( ΔC−O ) > 0.10 Å, the molecule is neutral.
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Zwitterionic State: If the two C–O bonds are nearly equivalent (~1.25 Å), with ΔC−O < 0.03 Å, the carboxylate is delocalized, confirming that proton transfer to the piperidine nitrogen has occurred.
Supramolecular Synthons and Hydrogen-Bonding Networks
The solid-state assembly of [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid is governed by the competition between the carboxylic acid and the amide functional groups. We classify these interactions using the concept of supramolecular synthons () and decode the networks using graph-set notation ()[1].
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Primary Synthons (Neutral Form): The neutral carboxylic acid groups typically self-assemble into centrosymmetric dimers via strong O–H···O hydrogen bonds, denoted by the R22(8) graph-set motif.
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Primary Synthons (Zwitterionic Form): The carboxylate oxygen atoms act as bifurcated acceptors, engaging in strong N + –H···O − interactions with the piperidinium nitrogen, often forming infinite head-to-tail chains.
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Secondary Synthons: The acetylamino group engages in amide-amide hydrogen bonding (N–H···O=C), typically forming infinite 1D chains denoted as C(4) motifs.
Caption: Competing hydrogen-bond pathways in[3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid.
Experimental Workflows: Single-Crystal X-Ray Diffraction (SCXRD)
To obtain high-resolution structural data, the following step-by-step methodology must be strictly adhered to. The causality behind each step ensures the integrity of the final structural model.
Step 1: Crystal Growth via Solvent Evaporation
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Procedure: Dissolve 20 mg of the compound in 2 mL of a binary solvent system (e.g., 1:1 Acetonitrile/Ethyl Acetate). Puncture the cap of the vial with a fine needle to allow slow evaporation at 298 K.
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Causality: Using a non-competitive, aprotic solvent system prevents the solvent molecules from acting as hydrogen-bond donors/acceptors, thereby forcing the solute molecules to interact with each other and reveal their intrinsic supramolecular synthons.
Step 2: Data Collection
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Procedure: Mount a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a glass fiber using perfluoropolyether oil. Transfer to a diffractometer equipped with a CCD/CMOS detector and a Mo K α radiation source ( λ=0.71073 Å). Cool the crystal to 100 K using a nitrogen cold stream.
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Causality: Collecting data at 100 K drastically reduces the thermal motion (Debye-Waller factors) of the atoms. This is critical for accurately locating the electron density of the highly mobile hydrogen atoms attached to the carboxylic acid and amide groups.
Step 3: Structure Solution and Refinement
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Procedure: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 using SHELXL ()[2].
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Self-Validating Step: Monitor the R1 and wR2 values. A successful, high-quality refinement of these derivatives should yield an R1 < 0.05 and a Goodness-of-Fit (GooF) near 1.0. If residual electron density peaks > 1.0 e/Å 3 remain near the piperidine ring, investigate for potential ring disorder (e.g., alternative chair conformations).
Step 4: Validation
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Procedure: Generate a CIF file and run it through the IUCr CheckCIF routine to ensure no Level A or B alerts are present regarding missing symmetry or incorrect atomic assignments.
Caption: Step-by-step SCXRD workflow for piperidine-acetic acid derivatives.
Quantitative Crystallographic Data
The following tables summarize the expected quantitative parameters and geometric benchmarks derived from high-resolution SCXRD analysis of this compound class.
Table 1: Typical Crystallographic Parameters for Piperidin-1-yl-acetic acid Derivatives
| Parameter | Expected Range / Value | Causality / Significance |
| Crystal System | Monoclinic or Triclinic | Low symmetry is typical due to the chiral C-3 center and directional H-bonds. |
| Space Group | P21/c , P21 , or P1ˉ | P21 is mandatory if the compound is synthesized as an enantiopure isomer. |
| Temperature | 100(2) K | Minimizes thermal ellipsoids for accurate H-atom localization. |
| ΔC−O (Neutral) | > 0.10 Å | Confirms localized C=O double bond and C-OH single bond. |
| ΔC−O (Zwitterion) | < 0.03 Å | Confirms electron delocalization across the carboxylate group. |
| Final R1 index | < 0.050 | Indicates a highly reliable and trustworthy structural model. |
Table 2: Key Hydrogen-Bond Geometries
| Interaction Type | Donor-Acceptor (D···A) | Angle (D-H···A) | Structural Role |
| O–H···O (Acid Dimer) | 2.60 – 2.68 Å | > 165° | Primary synthon; forms robust R22(8) rings. |
| N + –H···O − (Zwitterion) | 2.70 – 2.85 Å | > 150° | Primary synthon; drives head-to-tail chain formation. |
| N–H···O=C (Amide) | 2.85 – 3.00 Å | > 145° | Secondary synthon; forms C(4) chains perpendicular to primary networks. |
References
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Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. URL:[Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
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Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. URL:[Link]
